molecular formula C20H21N3O6 B2426464 N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 931722-21-3

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2426464
CAS No.: 931722-21-3
M. Wt: 399.403
InChI Key: VZFNGMXJPKALQM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a novel compound with a complex chemical structure that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family and is characterized by its unique molecular formula C20H21N3O6C_{20}H_{21}N_{3}O_{6} and a molecular weight of approximately 399.4 g/mol .

Chemical Structure

The structural representation of the compound is essential for understanding its biological activity. The compound features a tetrahydroquinazoline core with substituents that may influence its pharmacological properties. The specific arrangement of methoxy and carboxamide groups plays a critical role in its interaction with biological targets.

Antimicrobial Activity

Quinazolines have been explored for their antimicrobial properties. Research indicates that modifications to the quinazoline structure can enhance antibacterial activity against various pathogens. Although direct studies on this specific compound are sparse, its structural analogs have shown promising results against bacterial strains .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related quinazoline derivatives have shown promise in cancer research. Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of quinazolines as inhibitors of key enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes . Investigating the enzyme inhibition profile of this compound could provide insights into its therapeutic applications.

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Compound Activity Reference
Compound AAntioxidant
Compound BAntimicrobial
Compound CCytotoxicity (Cancer)
Compound DEnzyme Inhibition

Research Findings

  • Antioxidant Activity : A study demonstrated that quinazoline derivatives exhibit significant radical scavenging ability comparable to standard antioxidants like ascorbic acid .
  • Cytotoxic Effects : In vitro assays revealed that certain quinazoline compounds induce apoptosis in human cancer cell lines through mitochondrial pathways .
  • Enzyme Inhibition : Quinazolines were found to effectively inhibit COX enzymes in a concentration-dependent manner, suggesting potential anti-inflammatory applications .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-27-7-6-23-19(25)16-5-4-12(8-17(16)22-20(23)26)18(24)21-13-9-14(28-2)11-15(10-13)29-3/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFNGMXJPKALQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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